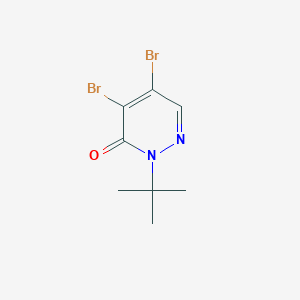

4,5-dibromo-2-(tert-butyl)-3(2H)-pyridazinone

Description

Properties

IUPAC Name |

4,5-dibromo-2-tert-butylpyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10Br2N2O/c1-8(2,3)12-7(13)6(10)5(9)4-11-12/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJEYWGXQUPGWLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=O)C(=C(C=N1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Br2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4,5-dibromo-2-(tert-butyl)-3(2H)-pyridazinone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a robust synthetic pathway for 4,5-dibromo-2-(tert-butyl)-3(2H)-pyridazinone, a heterocyclic compound of interest in medicinal chemistry and materials science. The synthesis is presented as a two-step process, commencing with the formation of the pyridazinone core, followed by its dibromination. This document offers detailed experimental protocols, mechanistic insights, and data presentation to facilitate its application in a research and development setting.

Introduction

Pyridazinone derivatives are a class of heterocyclic compounds that have garnered significant attention in the pharmaceutical and agrochemical industries due to their diverse biological activities. The introduction of bromine atoms into the pyridazinone scaffold can significantly modulate its physicochemical properties and biological activity, making this compound a valuable intermediate for the synthesis of novel bioactive molecules. This guide outlines a logical and efficient synthetic strategy to obtain this target compound.

Synthetic Strategy Overview

The synthesis of this compound is most effectively approached through a two-step sequence. The first step involves the construction of the N-substituted pyridazinone ring system, followed by the regioselective introduction of two bromine atoms.

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of 2-(tert-butyl)-3(2H)-pyridazinone

The formation of the pyridazinone ring is achieved through the cyclocondensation reaction of maleic anhydride with tert-butylhydrazine. This reaction proceeds via the initial formation of a hydrazide intermediate, which then undergoes intramolecular cyclization and dehydration to yield the desired pyridazinone.

Mechanistic Insight

The reaction is initiated by the nucleophilic attack of the hydrazine on one of the carbonyl carbons of the maleic anhydride, leading to the opening of the anhydride ring. The resulting maleic hydrazide derivative then undergoes an intramolecular cyclization, followed by the elimination of a water molecule to form the stable pyridazinone ring.

An In-Depth Technical Guide to 4,5-dibromo-2-(tert-butyl)-3(2H)-pyridazinone: Synthesis, Characterization, and Therapeutic Potential

Introduction: The Pyridazinone Core as a Privileged Scaffold in Drug Discovery

To the discerning researcher in drug development, the pyridazinone heterocycle is a familiar and highly valued structural motif. Its inherent chemical properties, including the presence of two adjacent nitrogen atoms and a lactam functionality, bestow upon it the ability to engage in a multitude of biological interactions. This has led to the development of a wide array of therapeutic agents with activities spanning cardiovascular diseases, oncology, and inflammation.[1] The pyridazinone core acts as a versatile scaffold, allowing for substitutions at various positions to modulate its pharmacokinetic and pharmacodynamic properties.

This guide focuses on a specific, yet underexplored derivative: 4,5-dibromo-2-(tert-butyl)-3(2H)-pyridazinone . The introduction of bromine atoms at the 4 and 5 positions offers reactive handles for further synthetic diversification through cross-coupling reactions, while the N-tert-butyl group provides significant steric bulk. This bulky substituent is often strategically employed in medicinal chemistry to enhance metabolic stability by shielding the lactam from enzymatic degradation and to confer specific conformational preferences that can lead to improved target affinity and selectivity.

While a dedicated Chemical Abstracts Service (CAS) number for this compound has not been assigned, this guide will provide a comprehensive overview of its parent compound, its proposed synthesis, predicted physicochemical and spectroscopic properties, and its potential applications in modern drug discovery, all from a field-proven perspective.

Physicochemical Properties and Safety Considerations

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its successful application in a research setting. The following table summarizes the key properties of the parent compound, 4,5-dibromo-3(2H)-pyridazinone , which serves as the direct precursor to our target molecule.

| Property | Value | Reference(s) |

| CAS Number | 5788-58-9 | [1][2][3] |

| Molecular Formula | C₄H₂Br₂N₂O | [1][2][3] |

| Molecular Weight | 253.88 g/mol | [1][2][3] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 226 °C (decomposition) | [1] |

| Solubility | Limited solubility in water, soluble in organic solvents like DMSO and DMF. | General chemical knowledge |

| Storage | Store at room temperature, protected from light and moisture. | [4] |

For the target compound, This compound , the addition of the tert-butyl group (C₄H₉) would alter the molecular formula to C₈H₁₀Br₂N₂O and increase the molecular weight to 310.00 g/mol . The bulky, nonpolar tert-butyl group is expected to decrease the melting point and significantly increase its solubility in nonpolar organic solvents compared to the parent compound.

Safety and Handling

As with any halogenated organic compound, appropriate safety precautions must be observed when handling this compound and its precursor. While specific toxicity data for this compound is unavailable, related brominated pyridines are known to cause skin and eye irritation and may be harmful if swallowed or inhaled.[5][6][7][8][9]

Recommended Safety Protocols:

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated laboratory fume hood to minimize inhalation exposure.

-

Spill Management: In case of a spill, avoid generating dust. Absorb with an inert material and place in a sealed container for proper disposal.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Synthesis of this compound

The synthesis of the title compound originates from the parent heterocycle, 4,5-dibromo-3(2H)-pyridazinone. The primary synthetic challenge lies in the introduction of the sterically demanding tert-butyl group onto the nitrogen atom of the pyridazinone ring.

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: N-tert-Butylation

Direct N-alkylation of lactams with tert-butyl halides under standard basic conditions is often inefficient due to the steric hindrance of the tert-butyl group, which favors elimination over substitution. Therefore, a more robust method is required. The use of tert-butyl 2,2,2-trichloroacetimidate in the presence of a Lewis acid catalyst offers a reliable approach for the tert-butylation of alcohols and amides.[10] This method proceeds under mild conditions and avoids the strongly basic or acidic conditions that could lead to decomposition of the starting material.

Materials:

-

4,5-dibromo-3(2H)-pyridazinone (1.0 eq)

-

tert-Butyl 2,2,2-trichloroacetimidate (1.5 eq)

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 eq)

-

Anhydrous dichloromethane (DCM)

-

Argon or Nitrogen atmosphere

Procedure:

-

To an oven-dried, round-bottom flask under an inert atmosphere, add 4,5-dibromo-3(2H)-pyridazinone and anhydrous DCM.

-

Cool the resulting suspension to 0 °C in an ice bath.

-

Add tert-butyl 2,2,2-trichloroacetimidate to the flask.

-

Slowly add TMSOTf to the reaction mixture via syringe. The choice of a catalytic amount of a strong Lewis acid like TMSOTf is crucial for activating the trichloroacetimidate, making it a potent tert-butylating agent.

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure this compound.

This protocol is designed to be self-validating through in-process monitoring (TLC/LC-MS) and final purification, ensuring the isolation of the desired product.

Spectroscopic Characterization

While experimental spectra for this compound are not available in the literature, its characteristic spectroscopic features can be predicted based on the analysis of its parent compound and other N-substituted pyridazinones.[11][12]

| Technique | Predicted Observations |

| ¹H NMR | A sharp singlet in the upfield region (~1.5-1.7 ppm) corresponding to the nine equivalent protons of the tert-butyl group. A singlet in the downfield region (~7.5-8.0 ppm) for the lone proton on the pyridazinone ring. |

| ¹³C NMR | A signal for the quaternary carbon of the tert-butyl group (~60-65 ppm) and a signal for the methyl carbons of the tert-butyl group (~28-30 ppm). Signals for the carbon atoms of the pyridazinone ring, including the carbonyl carbon (~160-165 ppm). |

| Mass Spec (ESI+) | An [M+H]⁺ ion at m/z 311.9, exhibiting a characteristic isotopic pattern for a molecule containing two bromine atoms. |

| FT-IR | A strong absorption band for the lactam carbonyl (C=O) stretch around 1650-1670 cm⁻¹. The absence of an N-H stretching band (present in the parent compound around 3200-3400 cm⁻¹) would confirm successful N-substitution. |

Potential Applications in Drug Development

The pyridazinone scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The unique structural features of this compound make it an attractive candidate for exploration in several therapeutic areas.

Potential Therapeutic Targets Diagram

Caption: Relationship between the structural features of the target compound and its potential therapeutic applications.

-

Anti-inflammatory Agents: Pyridazinone derivatives have been reported to inhibit key inflammatory mediators such as cyclooxygenase-2 (COX-2) and phosphodiesterase 4 (PDE4). The anti-inflammatory potential of this scaffold is well-documented.[10]

-

Cardiovascular Drugs: The pyridazinone nucleus is present in several marketed cardiovascular drugs. Derivatives have shown promise as vasodilators and antihypertensive agents.[11]

-

Anticancer Therapeutics: The pyridazinone scaffold has been explored for the development of anticancer agents, with some derivatives showing inhibitory activity against various kinases involved in cancer cell proliferation.

-

Antimicrobial Agents: Novel pyridazinone derivatives have demonstrated significant antibacterial activities against a range of pathogens.[12]

The two bromine atoms on the 4 and 5 positions of the ring are particularly valuable. They serve as versatile synthetic handles for introducing further molecular diversity through palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions.[13][14][15][16] This allows for the rapid generation of a library of compounds for structure-activity relationship (SAR) studies, a critical step in the drug discovery process.

Conclusion

This compound represents a promising, albeit underexplored, molecule for researchers in drug development. While its CAS number is not yet assigned, a logical and robust synthetic pathway from its known precursor, 4,5-dibromo-3(2H)-pyridazinone, can be readily designed. The combination of a metabolically robust N-tert-butyl group and reactive bromine atoms on the well-established pyridazinone scaffold makes this compound a highly attractive starting point for the synthesis of novel therapeutic agents. This guide provides the foundational knowledge for its synthesis, characterization, and potential applications, empowering scientists to explore its full potential in the quest for new medicines.

References

-

Allam, M. M., El-Sayed, M. A., & Ghorab, M. M. (2025). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Medicinal Chemistry. Retrieved from [Link]

-

Wikipedia. (2023). Mitsunobu reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). The synthesis of N‐tert‐butyl amides 3 from nitriles 1 and di‐tert‐butyl malonate 128. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]

-

PubMed. (2013). New reactions of N-tert-butylimines; formation of N-heterocycles by methyl radical elimination on flash vacuum thermolysis of N-benzylidene- and N-(2-pyridylmethylidene)-tert-butylamines. Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. Retrieved from [Link]

-

ResearchGate. (n.d.). Convenient Preparation of tert-Butyl Esters. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 4,5-Dibromo-3(2H)-pyridazinone. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of N-Heterocycles. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

-

Namba, K., et al. (n.d.). A simple and powerful tert-butylation of carboxylic acids and alcohols. Tetrahedron Letters. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

-

NIST. (n.d.). 4,5-Dibromo-3(2H)-pyridazinone. Retrieved from [Link]

-

NIST. (n.d.). 4,5-Dibromo-3(2H)-pyridazinone. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]

-

SciSpace. (2014). An Efficient Method for Synthesis of N-tert-Butyl Amides Using Oxalic Acid Dihydrate in Solvent-Free. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). Synthesis of Lactams via Isocyanide-Based Multicomponent Reactions. Retrieved from [Link]

-

ResearchGate. (2020). A convenient synthesis of N - tert -butyl amides by the reaction of di- tert -butyl dicarbonate and nitriles catalyzed by Cu(OTf) 2. Retrieved from [Link]

-

ResearchGate. (n.d.). tert‐butylation. Retrieved from [Link]

-

Semantic Scholar. (1994). N-tert-Butyl-N-(2,2-dichlorovinyl)carbamoyl Chloride: A Novel Building Block for the Synthesis of Nitrogen Heterocycles. Retrieved from [Link]

-

ResearchGate. (2010). Synthesis of New 4,5-3(2H)pyridazinone Derivatives and Their Cardiotonic, Hypotensive, and Platelet Aggregation Inhibition Activities. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Lactam synthesis. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4,5-Dibromo-3(2H)-pyridazinone [webbook.nist.gov]

- 3. 4,5-Dibromo-3(2H)-pyridazinone [webbook.nist.gov]

- 4. 4,5-Dibromo-3(2H)-pyridazinone [myskinrecipes.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. jubilantingrevia.com [jubilantingrevia.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Butylation Reagents, tert-Butylation Reagents [Esterification] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives [mdpi.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Physicochemical Characteristics of Brominated Pyridazinones

Introduction: The Strategic Importance of Brominated Pyridazinones in Medicinal Chemistry

The pyridazinone core, a six-membered heterocyclic scaffold, has garnered significant attention in drug discovery due to its versatile pharmacological activities, including anti-inflammatory, anti-cancer, and cardiovascular effects.[1][2][3] The introduction of a bromine atom onto this privileged structure profoundly influences its physicochemical properties, offering a powerful tool for medicinal chemists to modulate potency, selectivity, and pharmacokinetic profiles. Bromination can alter electron distribution, lipophilicity, and metabolic stability, making it a key strategy in the optimization of lead compounds.[4]

This guide provides a comprehensive overview of the synthesis, purification, and detailed physicochemical characterization of brominated pyridazinones. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this chemical class. The methodologies described herein are grounded in established principles and provide a framework for the robust evaluation of these promising molecules.

Synthesis and Purification of Brominated Pyridazinones: A Representative Protocol

The synthesis of brominated pyridazinones can be achieved through various routes. A common and effective method involves the direct bromination of a pyridazinone precursor. The following protocol details the synthesis of 4-bromo-6-phenylpyridazin-3(2H)-one, a representative example that illustrates the key steps and considerations.

Experimental Protocol: Synthesis of 4-bromo-6-phenylpyridazin-3(2H)-one

Causality Behind Experimental Choices:

-

Acetic Acid as Solvent: Acetic acid is chosen as the solvent because it is polar enough to dissolve the starting pyridazinone and is relatively inert to bromine under the reaction conditions. It also facilitates the electrophilic aromatic substitution by helping to polarize the Br-Br bond.

-

Controlled Temperature: The reaction is maintained at 353.2 K to provide sufficient activation energy for the bromination to proceed at a reasonable rate without promoting undesirable side reactions or decomposition of the product.[5]

-

Slow Addition of Bromine: The slow, dropwise addition of the bromine solution is crucial to control the exothermicity of the reaction and to prevent the formation of poly-brominated byproducts.

-

Recrystallization with Ethanol: Ethanol is an excellent solvent for recrystallization in this case because the product is highly soluble in hot ethanol and poorly soluble in cold ethanol, allowing for efficient purification and high recovery of the final compound.

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-phenylpyridazin-3(2H)-one in glacial acetic acid.

-

Bromine Solution Preparation: In a separate container, prepare a solution of elemental bromine in glacial acetic acid.

-

Reaction: Heat the solution of 6-phenylpyridazin-3(2H)-one to 353.2 K.[5] Slowly add the bromine solution dropwise to the heated mixture with continuous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Precipitation: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker of cold water to precipitate the crude product.

-

Filtration and Washing: Collect the solid precipitate by vacuum filtration. Wash the solid several times with cold water to remove any remaining acetic acid and inorganic impurities.

-

Drying: Dry the crude product in a vacuum oven.

-

Purification: Recrystallize the crude product from hot ethanol to obtain pure 4-bromo-6-phenylpyridazin-3(2H)-one.[5]

Caption: Synthetic workflow for 4-bromo-6-phenylpyridazin-3(2H)-one.

Physicochemical Characterization: A Multifaceted Approach

A thorough understanding of the physicochemical properties of brominated pyridazinones is paramount for predicting their behavior in biological systems. The following sections detail the key parameters and the experimental protocols for their determination.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for confirming the chemical structure and purity of the synthesized compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure. For a complete assignment of the spectra, 2D NMR techniques such as COSY, HSQC, and HMBC are often employed.[6][7]

-

¹H NMR: The chemical shifts of the protons on the pyridazinone ring are influenced by the electronegativity of the bromine atom and the carbonyl group. Aromatic protons will typically appear in the downfield region.

-

¹³C NMR: The carbon atom attached to the bromine will show a characteristic chemical shift. The carbonyl carbon will appear significantly downfield. For pyridazin-3(2H)-one, the C(3) carbon appears around δ 164.00.[8]

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups present in the molecule.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Fragmentation: The molecular ion peak will be observed, and due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity will also be present because of the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. Common fragmentation pathways involve the loss of CO, N₂, and cleavage of the side chains.[11][12]

-

| Spectroscopic Data for a Representative Brominated Pyridazinone | |

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (δ 7.0-8.0 ppm), Pyridazinone ring protons (variable shifts), NH proton (downfield, broad) |

| ¹³C NMR | Carbonyl carbon (δ ~160-165 ppm), Aromatic carbons (δ ~120-150 ppm), C-Br carbon (variable shift) |

| FT-IR (cm⁻¹) | N-H stretch (~3300), C=O stretch (~1670), C=N stretch (~1600), C-Br stretch (<800) |

| Mass Spec (m/z) | Molecular ion peak (M⁺) and a prominent M+2 peak of similar intensity |

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state.[1][13]

Experimental Protocol: Single-Crystal X-ray Diffraction

Causality Behind Experimental Choices:

-

Slow Evaporation: Slow evaporation of the solvent allows for the gradual and ordered growth of crystals, which is essential for obtaining high-quality diffraction data.

-

Appropriate Solvent System: The choice of solvent is critical for obtaining single crystals. A solvent in which the compound has moderate solubility is ideal.

Step-by-Step Methodology:

-

Crystal Growth: Dissolve the purified brominated pyridazinone in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents). Allow the solvent to evaporate slowly at room temperature in a loosely covered vial.

-

Crystal Mounting: Carefully select a well-formed single crystal and mount it on a goniometer head.

-

Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer and collect diffraction data at a controlled temperature (often low temperature to reduce thermal vibrations).

-

Structure Solution and Refinement: Process the collected data to solve and refine the crystal structure using appropriate software. The final structure will provide precise atomic coordinates.

Caption: Workflow for determining the 3D structure by X-ray crystallography.

Lipophilicity (LogP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[14][15] It is typically determined by measuring the partitioning of the compound between n-octanol and water.[15]

Experimental Protocol: Shake-Flask Method for LogP Determination

Causality Behind Experimental Choices:

-

n-Octanol/Water System: This biphasic system is widely accepted as a good mimic of the lipid and aqueous environments in the body.

-

Pre-saturation: Pre-saturating the solvents with each other ensures that the volume of each phase does not change significantly upon mixing and equilibration.

-

Equilibration: Shaking the mixture allows the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: Centrifugation ensures a clean separation of the two phases, which is crucial for accurate concentration measurements.

-

Quantification: HPLC with UV detection is a sensitive and reliable method for determining the concentration of the compound in each phase.[16]

Step-by-Step Methodology:

-

Solvent Preparation: Prepare a saturated solution of n-octanol in water and a saturated solution of water in n-octanol.

-

Sample Preparation: Prepare a stock solution of the brominated pyridazinone in one of the phases (typically the one in which it is more soluble).

-

Partitioning: In a separatory funnel, combine a known volume of the n-octanol-saturated water and water-saturated n-octanol. Add a known amount of the stock solution.

-

Equilibration: Shake the funnel for a set period to allow the compound to partition between the two phases and reach equilibrium.[17]

-

Phase Separation: Allow the layers to separate. If an emulsion forms, centrifugation can be used to break it.

-

Sampling: Carefully withdraw a sample from each phase.

-

Quantification: Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[16]

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[15]

Acidity Constant (pKa)

The pKa value indicates the strength of an acid or base and is crucial for understanding a compound's ionization state at physiological pH, which in turn affects its solubility, permeability, and target binding.[17] Potentiometric titration is a common method for pKa determination.[18]

Experimental Protocol: Potentiometric Titration for pKa Determination

Causality Behind Experimental Choices:

-

Titration with Acid/Base: By adding a strong acid or base of known concentration, the ionization state of the compound is systematically changed.

-

pH Monitoring: The pH electrode continuously monitors the change in proton concentration in the solution.

-

Inflection Point: The inflection point of the titration curve corresponds to the point where half of the compound is in its ionized form and half is in its neutral form. At this point, pH = pKa.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a solution of the brominated pyridazinone of known concentration in water or a suitable co-solvent.

-

Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding the titrant in small, known increments.[18]

-

Data Recording: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve.[19]

Solubility

Aqueous solubility is a critical factor for oral drug absorption and bioavailability.[20] The shake-flask method is a widely used technique to determine thermodynamic solubility.[21]

Experimental Protocol: Shake-Flask Method for Solubility Determination

Causality Behind Experimental Choices:

-

Excess Solid: Adding an excess of the solid compound ensures that a saturated solution is formed.

-

Equilibration: Allowing the mixture to equilibrate for an extended period ensures that the maximum amount of the compound has dissolved.

-

Filtration/Centrifugation: This step is crucial to remove any undissolved solid, ensuring that only the concentration of the dissolved compound is measured.

-

Quantification: HPLC is a precise method for determining the concentration of the compound in the saturated solution.

Step-by-Step Methodology:

-

Sample Preparation: Add an excess amount of the solid brominated pyridazinone to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: Shake or stir the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached.[22]

-

Phase Separation: Separate the undissolved solid from the solution by filtration or centrifugation.

-

Sample Dilution: Dilute the clear supernatant with a suitable solvent.

-

Quantification: Determine the concentration of the compound in the diluted supernatant using a validated analytical method, such as HPLC with a calibration curve.

-

Calculation: Calculate the solubility of the compound in the buffer, taking into account the dilution factor.

| Key Physicochemical Parameters and Their Significance | |

| Parameter | Significance in Drug Development |

| LogP | Influences absorption, distribution, metabolism, and excretion (ADME). Higher LogP generally means higher membrane permeability but lower aqueous solubility. |

| pKa | Determines the ionization state at physiological pH, affecting solubility, permeability, and binding to the target protein. |

| Solubility | A prerequisite for absorption. Poor solubility can lead to low bioavailability and therapeutic failure.[20] |

Conclusion: A Roadmap for the Characterization of Brominated Pyridazinones

This guide has provided a comprehensive framework for the synthesis and detailed physicochemical characterization of brominated pyridazinones. By following the outlined protocols and understanding the rationale behind the experimental choices, researchers can generate high-quality, reproducible data. A thorough characterization of these compounds is a critical step in unlocking their full potential as novel therapeutic agents. The interplay of the pyridazinone core and the strategic placement of bromine offers a rich chemical space for the development of drugs with tailored properties to address a wide range of diseases.

References

- Allam, H. A., et al. (2020). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Journal of Pharmaceutical Sciences, 6(1), 1-17.

- Al-Ghorbani, M., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3389.

- Begtrup, M. (1981). An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Journal of the Chemical Society, Perkin Transactions 1, 511-515.

- Bektaş, H., et al. (2020).

- de la Fuente, J. A., et al. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H). Magnetic Resonance in Chemistry, 49(11), 727-734.

- Huesgen, A. G. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent Technologies, Inc.

- Klapars, A., et al. (2005). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 43(11), 931-935.

- Kumar, L. (2001). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Kumar, D., et al. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1112-1125.

- Lamberth, C. (2018).

- Laphookhieo, S., et al. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules, 28(15), 5864.

- LibreTexts. (2023, August 29).

- Møller, J., & Pedersen, E. B. (1971). The mass spectra of some pyridazines, pyrido‐pyridazines and related compounds. Acta Chemica Scandinavica, 25, 1433-1438.

- Peng, C., et al. (2010). Fragmentation investigation of brassinosteroid compounds by ion trap and quadrupole time-of-flight mass spectrometry. Journal of Mass Spectrometry, 45(11), 1273-1282.

- Polgár, T., et al. (2022). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Molecules, 27(19), 6524.

- Popa, A., & Vlase, G. (2014). Development of Methods for the Determination of pKa Values. Journal of Analytical Methods in Chemistry, 2014, 848395.

- Ramadan, A. A., et al. (2022).

- Thermo Fisher Scientific. (n.d.). Calculate reagent log P values to determine solubility characteristics.

- Tighadouini, S., et al. (2013). Single crystal X-ray structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile. International Journal of Industrial Chemistry, 4(1), 27.

- Tighadouini, S., et al. (2013). Single crystal X-ray structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile. International Journal of Industrial Chemistry, 4(1), 1-5.

- Våbenø, J., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia, 2(3), 1493-1502.

- Wahdan, A. A., et al. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Journal of Pharmaceutical Sciences, 8(1), 1-17.

- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.

- ACD/Labs. (n.d.). LogP—Making Sense of the Value.

- Popa, A., et al. (2014). Development of Methods for the Determination of pKa Values. Journal of Analytical Methods in Chemistry, 2014, 848395.

- Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.

- Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.

- Ökten, S., et al. (2022). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega, 7(4), 3698-3710.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents | MDPI [mdpi.com]

- 6. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. sphinxsai.com [sphinxsai.com]

- 11. scilit.com [scilit.com]

- 12. Fragmentation investigation of brassinosteroid compounds by ion trap and quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. growingscience.com [growingscience.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. acdlabs.com [acdlabs.com]

- 16. agilent.com [agilent.com]

- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 18. dergipark.org.tr [dergipark.org.tr]

- 19. mdpi.com [mdpi.com]

- 20. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 21. lup.lub.lu.se [lup.lub.lu.se]

- 22. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

Methodological & Application

The Versatile Building Block: Application Notes for 4,5-dibromo-2-(tert-butyl)-3(2H)-pyridazinone in Modern Organic Synthesis

Introduction: Unveiling the Potential of a Densely Functionalized Heterocycle

In the landscape of modern synthetic chemistry, the pursuit of novel molecular architectures with tailored biological activities is paramount. Heterocyclic compounds, particularly those bearing multiple, selectively addressable reactive sites, are of immense value to researchers in medicinal chemistry and materials science. Among these, 4,5-dibromo-2-(tert-butyl)-3(2H)-pyridazinone emerges as a highly versatile and strategic building block. The presence of two vicinal bromine atoms on the pyridazinone core, coupled with the sterically demanding tert-butyl group at the N2 position, offers a unique platform for constructing complex molecular frameworks with significant potential for drug discovery and the development of functional materials.[1]

The pyridazinone scaffold itself is a well-established pharmacophore, present in a variety of compounds exhibiting a broad spectrum of biological activities, including cardiovascular, anti-inflammatory, and anticancer properties.[2][3][4] The bromine atoms at the C4 and C5 positions act as convenient handles for a wide array of palladium-catalyzed cross-coupling reactions, allowing for the programmed and regioselective introduction of diverse substituents. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols for key transformations, mechanistic insights, and practical considerations for its successful implementation in the laboratory.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective and safe use.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀Br₂N₂O | [5] |

| Molecular Weight | 310.0 g/mol | Calculated |

| Appearance | Off-white to pale yellow solid | General Observation |

| Storage | Store at room temperature, away from light and moisture. | [1] |

Safety Precautions: this compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic power of this compound is realized through its participation in palladium-catalyzed cross-coupling reactions. The differential reactivity of the two C-Br bonds can, in principle, be exploited for sequential, site-selective functionalization, although this often requires careful optimization of reaction conditions. The bulky tert-butyl group can influence the reactivity of the adjacent C5-Br bond, potentially offering a handle for regioselective transformations.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[6] For this compound, this reaction opens a direct pathway to arylated and heteroarylated pyridazinone derivatives, which are of significant interest in medicinal chemistry.[7][8]

Mechanistic Rationale: The catalytic cycle, illustrated below, typically involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the active catalyst. The choice of ligand is critical for stabilizing the palladium center and facilitating the key steps of the cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Protocol: Synthesis of 4-Aryl-5-bromo-2-(tert-butyl)-3(2H)-pyridazinone

This protocol details a representative Suzuki-Miyaura coupling reaction targeting mono-arylation at what is often the more reactive C4 position.

-

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.1 - 1.5 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 - 0.05 equiv)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equiv)

-

1,4-Dioxane and Water (typically 4:1 to 10:1 v/v)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

-

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, Pd(dppf)Cl₂, and the carbonate base.

-

Evacuate and backfill the flask with the inert gas three times.

-

Add the degassed solvent mixture (dioxane/water) via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate or dichloromethane.

-

Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-5-bromo-2-(tert-butyl)-3(2H)-pyridazinone.

-

Note on Regioselectivity: While mono-substitution is often achievable, the formation of di-substituted products can occur, particularly with extended reaction times or higher catalyst loadings. The relative reactivity of the C4 vs. C5 positions can be influenced by the steric hindrance of the tert-butyl group and the electronic nature of the coupling partners.[9]

Buchwald-Hartwig Amination: Constructing C(sp²)–N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a mild and general method for the formation of C-N bonds.[10] Applying this reaction to this compound allows for the introduction of a wide range of nitrogen-containing functionalities, which are prevalent in pharmacologically active compounds.[11]

Mechanistic Rationale: Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle. A key difference is the deprotonation of the amine by a strong base to form the active nucleophile, which then coordinates to the palladium center before reductive elimination. The choice of a bulky, electron-rich phosphine ligand is crucial for promoting the reductive elimination step, which is often rate-limiting.[12]

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Protocol: Synthesis of 4-Amino-5-bromo-2-(tert-butyl)-3(2H)-pyridazinone Derivatives

This protocol provides a general procedure for the Buchwald-Hartwig amination of the dibromopyridazinone.

-

Materials:

-

This compound (1.0 equiv)

-

Primary or secondary amine (1.2 - 2.0 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 - 0.03 equiv)

-

A suitable phosphine ligand (e.g., Xantphos, RuPhos, or BrettPhos) (0.02 - 0.06 equiv)

-

Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 - 2.5 equiv)

-

Anhydrous toluene or 1,4-dioxane

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

-

Procedure:

-

In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃, the phosphine ligand, and the base.

-

Add the anhydrous solvent and stir for 10-15 minutes to pre-form the active catalyst.

-

To this mixture, add the this compound and the amine.

-

Seal the tube and heat the reaction mixture to 80-110 °C. Monitor the reaction's progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate or dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Expert Insight: The choice of base is critical and depends on the functional group tolerance of the substrates. NaOtBu is a strong, effective base but is incompatible with base-sensitive groups like esters. For such cases, weaker bases like Cs₂CO₃ or K₃PO₄ can be employed, though this may require higher temperatures or longer reaction times.[12][13]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for forming C(sp²)–C(sp) bonds, reacting aryl or vinyl halides with terminal alkynes.[14] This reaction is invaluable for introducing rigid alkynyl linkers into the pyridazinone scaffold, a common strategy in the design of enzyme inhibitors and molecular probes.

Mechanistic Rationale: The Sonogashira coupling typically involves a dual catalytic system of palladium and copper. The palladium catalyst undergoes oxidative addition to the C-Br bond, while the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. Transmetalation of the acetylide group from copper to palladium, followed by reductive elimination, yields the final product. Copper-free Sonogashira protocols have also been developed to avoid issues with homocoupling of the alkyne.[14]

Sources

- 1. 4,5-Dibromo-3(2H)-pyridazinone [myskinrecipes.com]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Dihalopyridazinones

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazinone core is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. The functionalization of this heterocyclic system is crucial for the development of new therapeutic agents. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile methodology for the synthesis of substituted pyridazinones, allowing for the formation of carbon-carbon and carbon-nitrogen bonds under relatively mild conditions. This guide provides detailed application notes and protocols for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions on dihalopyridazinone substrates, offering insights into reaction optimization, regioselectivity, and mechanistic considerations.

Introduction: The Pyridazinone Scaffold and the Power of Cross-Coupling

Pyridazinone and its derivatives are a class of heterocyclic compounds that have garnered significant attention in the pharmaceutical and agrochemical industries. Their inherent biological activities, including but not limited to cardiotonic, antihypertensive, and anticancer properties, make them attractive targets for drug discovery programs. The ability to selectively introduce a variety of substituents onto the pyridazinone ring is paramount for fine-tuning their pharmacological profiles.

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and their application to the pyridazinone framework provides a direct and efficient route to a diverse array of analogs.[1] These reactions, which include the Nobel Prize-winning Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, offer a broad functional group tolerance and predictable reactivity, making them indispensable tools for medicinal chemists. This document serves as a practical guide to employing these powerful transformations on dihalopyridazinone substrates.

I. Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organohalide and an organoboron compound.[2] In the context of dihalopyridazinones, this reaction is instrumental for the introduction of aryl, heteroaryl, and vinyl groups.

Regioselectivity in Dihalopyridazinones

A key challenge in the cross-coupling of dihalopyridazinones is controlling the regioselectivity of the reaction. The relative reactivity of the two halogen atoms is influenced by their electronic and steric environment. For instance, in 4,5-dichloropyridazinones, the chlorine at the 5-position is generally more susceptible to oxidative addition to the palladium catalyst due to the electronic influence of the adjacent carbonyl group. However, the choice of palladium catalyst, ligand, and reaction conditions can often be tuned to favor substitution at a specific position.

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling of a 6-Chloropyridazinone Derivative

This protocol is adapted from a procedure for the synthesis of 6-aryl-5-N-substituted pyridazinones and is suitable for the coupling of various arylboronic acids with 6-chloropyridazinone derivatives.[3]

Materials:

-

6-Chloro-5-(dialkylamino)pyridazin-3(2H)-one (1.0 equiv)

-

Arylboronic acid (1.5 - 3.0 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, SPhos-Pd-G2, 2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 - 4.0 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane, DME, toluene)

-

Microwave reactor vials

Procedure:

-

To a microwave reactor vial, add the 6-chloropyridazinone derivative (e.g., 0.2 mmol), arylboronic acid (e.g., 0.4 mmol), palladium catalyst (e.g., 0.01 mmol, 5 mol%), and base (e.g., 0.8 mmol).

-

Add the anhydrous, degassed solvent (e.g., 2 mL of 1,4-dioxane).

-

Seal the vial with a cap.

-

Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 135-140 °C) for a specified time (e.g., 30 minutes).

-

After the reaction is complete, cool the vial to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-arylpyridazinone derivative.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

| Dihalopyridazinone Substrate | Boronic Acid | Pd Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 3,6-Dichloropyridazine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | Reflux | 12 | 85 | [4] |

| 4,5-Dichloro-2-methyl-3(2H)-pyridazinone | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₃PO₄ | DME | 80 | 4 | 92 | [4] |

| 6-Chloro-5-piperidin-1-yl-2H-pyridazin-3-one | 3-Tolylboronic acid | SPhos-Pd-G2 (2) | SPhos | Cs₂CO₃ | 1,4-Dioxane | 100 | 2 | 88 | [3] |

Mechanistic Workflow: Suzuki-Miyaura Coupling

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

II. Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling provides a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5][6][7] This reaction is particularly valuable for the synthesis of alkynylpyridazinones, which are versatile intermediates for further transformations and can exhibit interesting biological activities.

Key Considerations for Sonogashira Coupling on Dihalopyridazinones

The Sonogashira reaction is typically co-catalyzed by a copper(I) salt, which facilitates the formation of a copper acetylide intermediate. The choice of palladium source, ligand, base, and solvent are all critical for achieving high yields and selectivity. For electron-deficient substrates like dihalopyridazinones, milder reaction conditions are often preferred to avoid side reactions. Regioselectivity can be a challenge, and often the more electron-deficient halogen is more reactive.

Experimental Protocol: Sonogashira Coupling of a 5-Bromopyridazinone Derivative

This protocol is based on the successful Sonogashira coupling of a 5-bromo-2-(methoxymethyl)-6-phenylpyridazin-3(2H)-one.[8]

Materials:

-

5-Bromo-2-(methoxymethyl)-6-phenylpyridazin-3(2H)-one (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

-

Copper(I) iodide (CuI, 2-5 mol%)

-

Base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA), 2.0-3.0 equiv)

-

Anhydrous, degassed solvent (e.g., DMF, THF)

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the 5-bromopyridazinone derivative (e.g., 1.0 mmol), palladium catalyst (e.g., 0.02 mmol, 2 mol%), and copper(I) iodide (e.g., 0.02 mmol, 2 mol%).

-

Add the anhydrous, degassed solvent (e.g., 5 mL of DMF).

-

Add the base (e.g., triethylamine, 3.0 mmol) and the terminal alkyne (e.g., 1.2 mmol) via syringe.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for the required time (typically 2-24 hours), monitoring the progress by TLC or LC-MS.

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the mixture with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 5-alkynylpyridazinone.

Data Presentation: Representative Sonogashira Coupling Conditions

| Dihalopyridazinone Substrate | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 5-Bromo-2-(methoxymethyl)-6-phenylpyridazin-3(2H)-one | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (2) | Et₃N | DMF | RT | 12 | 85 | [8] |

| 3,6-Dichloropyridazine | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 60 | 6 | 78 | [4] |

| 4,5-Dibromo-2-phenyl-3(2H)-pyridazinone | 1-Heptyne | Pd(OAc)₂ (3) | CuI (5) | DIPEA | Acetonitrile | 80 | 4 | 82 | [4] |

Mechanistic Workflow: Sonogashira Coupling

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

III. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[9][10][11] This transformation is of immense importance in medicinal chemistry for the synthesis of arylamines, which are prevalent in a wide range of pharmaceuticals.

Navigating the Buchwald-Hartwig Amination of Dihalopyridazinones

The Buchwald-Hartwig amination of dihalopyridazinones allows for the direct introduction of primary and secondary amines. The reaction typically requires a strong base, such as sodium tert-butoxide, and a bulky, electron-rich phosphine ligand to facilitate the catalytic cycle.[12] Regioselectivity is a key consideration, and selective mono-amination can often be achieved by careful control of reaction conditions, such as temperature and reaction time.

Experimental Protocol: Buchwald-Hartwig Amination of a Dihalopyridazine

This general protocol is adapted from procedures for the amination of dihalopyridines and can be applied to dihalopyridazinones with appropriate optimization.[13][14]

Materials:

-

Dihalopyridazinone (e.g., 4,5-dichloropyridazin-3(2H)-one, 1.0 equiv)

-

Amine (primary or secondary, 1.2 equiv)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-2 mol%)

-

Phosphine ligand (e.g., Xantphos, BINAP, XPhos, 2-4 mol%)

-

Strong base (e.g., sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), 1.4 equiv)

-

Anhydrous, deoxygenated solvent (e.g., toluene, 1,4-dioxane)

Procedure:

-

In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium precatalyst (e.g., 0.01 mmol, 1 mol%), the phosphine ligand (e.g., 0.02 mmol, 2 mol%), and the base (e.g., 1.4 mmol).

-

Add the dihalopyridazinone (1.0 mmol) and the anhydrous, deoxygenated solvent (e.g., 5 mL of toluene).

-

Add the amine (1.2 mmol) to the reaction mixture.

-

Seal the tube and heat the reaction mixture with stirring at the desired temperature (typically 80-110 °C) for the required time (2-24 hours).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the mixture with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired aminopyridazinone.

Data Presentation: Representative Buchwald-Hartwig Amination Conditions

| Dihalopyridazinone Substrate | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 3,6-Dichloropyridazine | Morpholine | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | 1,4-Dioxane | 100 | 16 | 90 | [15] |

| 4,5-Dichloropyridazin-3(2H)-one | Aniline | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOtBu | Toluene | 90 | 8 | 85 | [15] |

| 3-Bromo-6-chloropyridazine | n-Butylamine | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | t-BuOH | 100 | 12 | 88 | [15] |

Mechanistic Workflow: Buchwald-Hartwig Amination

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

IV. Conclusion

Palladium-catalyzed cross-coupling reactions are indispensable for the functionalization of dihalopyridazinones. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provide robust and versatile methods for the synthesis of a wide range of substituted pyridazinone derivatives. Careful consideration of the substrate, catalyst system, and reaction conditions is crucial for achieving high yields and controlling regioselectivity. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the exploration of the chemical space around the privileged pyridazinone scaffold.

V. References

-

G. A. Molander, P. D. L. Greenwood, Chem. Rev.2007 , 107, 31-198. [Link]

-

A. F. Littke, G. C. Fu, Angew. Chem. Int. Ed.2002 , 41, 4176-4211. [Link]

-

J. F. Hartwig, Acc. Chem. Res.2008 , 41, 1534-1544. [Link]

-

M. S. Christodoulou, S. Liebing, et al., Molecules2020 , 25, 1886. [Link]

-

E. J. Crust, P. Gurnani, P. Scott, Chem. Commun.2013 , 49, 8184-8186. [Link]

-

R. Martin, S. L. Buchwald, Acc. Chem. Res.2008 , 41, 1461-1473. [Link]

-

R. Chinchilla, C. Nájera, Chem. Rev.2007 , 107, 874-922. [Link]

-

J. F. Hartwig, Angew. Chem. Int. Ed.1998 , 37, 2046-2067. [Link]

-

N. Kudo, M. Perseghini, G. C. Fu, Angew. Chem. Int. Ed.2006 , 45, 1282-1284. [Link]

-

G. A. Molander, B. Canturk, Angew. Chem. Int. Ed.2009 , 48, 9240-9261. [Link]

-

Wikipedia contributors, "Buchwald–Hartwig amination," Wikipedia, The Free Encyclopedia, [Link] (accessed January 17, 2026).

-

A. F. Littke, C. Dai, G. C. Fu, J. Am. Chem. Soc.2000 , 122, 4020-4028. [Link]

-

J. P. Wolfe, S. L. Buchwald, Angew. Chem. Int. Ed.1999 , 38, 2407-2410. [Link]

-

S. L. Buchwald, C. Mauger, G. Mignani, U. Scholz, Adv. Synth. Catal.2006 , 348, 23-39. [Link]

-

J. P. Wolfe, H. Tomori, J. P. Sadighi, J. Yin, S. L. Buchwald, J. Org. Chem.2000 , 65, 1158-1174. [Link]

-

G. Y. Li, G. Zheng, A. F. Noonan, J. Org. Chem.2001 , 66, 8677-8681. [Link]

-

Chemistry LibreTexts, "Buchwald-Hartwig Amination," Chemistry LibreTexts, [Link] (accessed January 17, 2026).

-

Wikipedia contributors, "Sonogashira coupling," Wikipedia, The Free Encyclopedia, [Link] (accessed January 17, 2026).

-

Organic Chemistry Portal, "Buchwald-Hartwig Cross Coupling Reaction," Organic Chemistry Portal, [Link] (accessed January 17, 2026).

-

D. A. Culkin, J. F. Hartwig, Acc. Chem. Res.2003 , 36, 234-245. [Link]

-

N. Miyaura, A. Suzuki, Chem. Rev.1995 , 95, 2457-2483. [Link]

-

A. F. Littke, G. C. Fu, Angew. Chem. Int. Ed.1998 , 37, 3387-3388. [Link]

-

H. N. Nguyen, X. Huang, S. L. Buchwald, J. Am. Chem. Soc.2003 , 125, 11818-11819. [Link]

-

J. P. Wolfe, R. A. Singer, B. H. Yang, S. L. Buchwald, J. Am. Chem. Soc.1999 , 121, 9550-9561. [Link]

-

Chemistry LibreTexts, "Sonogashira Coupling," Chemistry LibreTexts, [Link] (accessed January 17, 2026).

-

Organic Chemistry Portal, "Sonogashira Coupling," Organic Chemistry Portal, [Link] (accessed January 17, 2026).

-

R. R. Shakeel, YouTube, [Link] (accessed January 17, 2026).

-

R. Baati et al., Angew. Chem. Int. Ed.2016 , 55, 1096-1100. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 12. research.rug.nl [research.rug.nl]

- 13. researchgate.net [researchgate.net]

- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 15. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Strategic Functionalization of Pyridazinone Scaffolds via Suzuki Coupling

A Guide to Navigating Suzuki Coupling Reactions with 4,5-Dibromopyridazinones for Accelerated Drug Discovery

Introduction: The Pyridazinone Core in Modern Medicinal Chemistry

The pyridazinone heterocycle has emerged as a "magic moiety" or privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a vast spectrum of pharmacological activities.[1][2] These six-membered nitrogen-containing rings are integral to therapeutic agents targeting a wide array of conditions, including cancer, inflammation, microbial infections, and cardiovascular diseases.[3][4][5] The versatility of the pyridazinone nucleus allows for substitutions at multiple positions (N2, C4, C5, C6), enabling fine-tuning of its physicochemical and biological properties.[1]

Among the various methods for elaborating these scaffolds, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its reliability, functional group tolerance, and the commercial availability of its boronic acid and ester building blocks.[6][7][8] This guide focuses specifically on the Suzuki coupling of 4,5-dibromopyridazinones, a substrate class that offers a unique opportunity for sequential and site-selective functionalization to rapidly build molecular complexity. However, the presence of two electronically distinct halogen atoms presents a distinct challenge: controlling the regioselectivity of the coupling. This note provides a deep dive into the mechanistic rationale, practical protocols, and strategic considerations for successfully navigating these reactions.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki coupling hinges on a palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states.[9] Understanding this cycle is paramount to troubleshooting and optimizing reactions with challenging substrates like dihaloheterocycles. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9]

-

Oxidative Addition: The cycle begins with the insertion of a coordinatively unsaturated Pd(0) complex into the carbon-bromine bond of the 4,5-dibromopyridazinone. This is often the rate-determining step, and its efficiency is highly dependent on the electron density of the C-Br bond and the nature of the phosphine ligand on the palladium catalyst.[8][10]

-

Transmetalation: The aryl group from the boronic acid (or ester) is transferred to the palladium center. This step requires activation of the organoboron species by a base, which forms a more nucleophilic "ate" complex, facilitating the transfer and displacing the halide from the palladium.[9][11]

-

Reductive Elimination: The two organic moieties on the Pd(II) complex couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[9]

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

The Core Challenge: Regioselectivity in Dihalo-systems

With 4,5-dibromopyridazinone, the primary challenge is controlling which C-Br bond reacts. The electronic environment of the C4 and C5 positions is not identical, leading to differences in bond strength and reactivity. Typically, for dihalogenated N-heterocycles, the halide position adjacent to a nitrogen atom (the α-position) is more electrophilic and thus more reactive towards oxidative addition.[12][13] However, in the 4,5-dibromopyridazinone system, both bromines are β to the ring nitrogens, making the prediction of selectivity less straightforward.

Studies have shown that Suzuki couplings on substrates like 4,5-dibromo-2-methylpyridazin-3(2H)-one can yield a mixture of products: the 4-monosubstituted, the 5-monosubstituted, and the 4,5-disubstituted product.[14] The reaction outcome is a delicate balance of several factors:

-

Electronic Effects: The inherent polarity and bond dissociation energy of the C4-Br versus the C5-Br bond.

-

Steric Hindrance: The steric bulk of the boronic acid and the ligands on the palladium catalyst can influence which site is more accessible.

-

Catalyst System: The choice of palladium precursor and, critically, the phosphine ligand can dramatically alter the selectivity.[15][16] Bulky, electron-rich ligands often favor oxidative addition at less hindered sites.[7]

-

Reaction Conditions: Temperature, solvent, and base can all play a role in modulating the reaction pathway.

A significant side reaction that can complicate these couplings is hydrodebromination , where one of the bromine atoms is replaced by a hydrogen atom.[14] This is often mediated by the solvent (e.g., DMF) or other components in the reaction mixture and can lead to a mixture of mono-arylated and dehalogenated products, reducing the yield of the desired compound.[14]

Caption: Possible products from the Suzuki coupling of 4,5-dibromopyridazinone.

Experimental Protocol: General Procedure for Suzuki Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of a 4,5-dibromopyridazinone derivative. Optimization of catalyst, base, solvent, and temperature may be required for specific substrates.

Workflow Overview

Caption: A step-by-step flowchart of the experimental procedure.

Materials and Reagents

-

4,5-dibromo-2-alkylpyridazin-3(2H)-one (1.0 equiv)

-

Aryl or heteroaryl boronic acid (1.1 to 2.5 equiv, depending on mono- vs di-substitution)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05 - 0.10 equiv)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, DME, DMF)

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Step-by-Step Methodology

-

Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the 4,5-dibromopyridazinone (1.0 equiv), the palladium catalyst (e.g., 5 mol% Pd(PPh₃)₄), and the base (e.g., K₂CO₃, 2.0 equiv).

-

Establish Inert Atmosphere: Seal the flask and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

-

Reagent Addition: Under a positive pressure of inert gas, add the aryl boronic acid (1.1 equiv for mono-coupling). Then, add the degassed solvent (e.g., 1,4-Dioxane/H₂O mixture, 4:1) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M.

-

Reaction: Immerse the flask in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (typically 80-110 °C).

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired product(s).

-

Characterization: Confirm the structure and purity of the isolated product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Key Parameters and Optimization Strategies

The success of the Suzuki coupling on 4,5-dibromopyridazinones is highly dependent on the careful selection of reaction parameters. The following table summarizes conditions reported in the literature for similar systems, providing a basis for optimization.

| Entry | Substrate | Coupling Partner | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 4,5-dibromo-2-methylpyridazin-3(2H)-one | Ferroceneboronic acid | PdCl₂(dppf)·CH₂Cl₂ (10) | K₂CO₃ (2) | Toluene/H₂O | 100 | 25 (di-sub) | [14] |

| 2 | 4,5-dibromo-2-methylpyridazin-3(2H)-one | Ferroceneboronic acid | Pd(PPh₃)₄ (10) | K₂CO₃ (2) | Toluene/H₂O | 100 | 41 (4-mono) | [14] |

| 3 | 3-Bromo-6-(thiophen-2-yl)pyridazine | (Hetero)aromatic boronic acids | Pd(PPh₃)₄ (5) | Na₂CO₃ (2 M aq.) | DME/EtOH | 80 | 14-28 | [6][17] |

| 4 | Azaheteroaryl halide | Arylboronic acid | 'SiO₂'-NH₂-Pd (0.05) | Na₂CO₃ (1 M aq.) | H₂O/EtOH | 60 | Good | [18] |

| 5 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | 1,4-Dioxane | 70-80 | 60 | [19][20] |

Causality Behind Experimental Choices:

-

Catalyst Selection: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a common and effective choice as it is a pre-formed, air-stable source of the active Pd(0) catalyst.[8] For more challenging couplings, catalysts with more electron-rich and bulky ligands like dppf (in PdCl₂(dppf)) can promote the oxidative addition step and improve yields.[7]

-

Base: An inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is crucial for activating the boronic acid to form the boronate species required for transmetalation.[7][11] The choice of base can influence reaction rate and selectivity; stronger bases are sometimes required for less reactive boronic acids.

-

Solvent System: A mixture of an organic solvent (like Dioxane, Toluene, or DME) and water is frequently used.[6][14] Water helps to dissolve the inorganic base, while the organic solvent solubilizes the pyridazinone substrate and the palladium complex. The use of aprotic polar solvents like DMF should be approached with caution due to their potential role as a hydride source, leading to hydrodebromination.[14]

Conclusion and Future Outlook